molecular formula C6H11BrO2 B1524003 4-Bromo-3,3-dimethylbutanoic acid CAS No. 854432-06-7

4-Bromo-3,3-dimethylbutanoic acid

Cat. No.: B1524003
CAS No.: 854432-06-7
M. Wt: 195.05 g/mol
InChI Key: OGSIWPPNFLFXOH-UHFFFAOYSA-N
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Description

4-Bromo-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H11BrO2 It is a derivative of butanoic acid, where a bromine atom is attached to the fourth carbon, and two methyl groups are attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,3-dimethylbutanoic acid can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethylbutanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3-dimethylbutanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,3-dimethylbutanoic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products

    Substitution: Products include 3,3-dimethylbutanoic acid derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: The major product is 3,3-dimethylbutanoic acid.

Scientific Research Applications

4-Bromo-3,3-dimethylbutanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,3-dimethylbutanoic acid: Similar in structure but with the bromine atom attached to the second carbon.

    3,3-Dimethylbutanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Chloro-3,3-dimethylbutanoic acid: Similar structure with a chlorine atom instead of bromine.

Uniqueness

4-Bromo-3,3-dimethylbutanoic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

4-bromo-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSIWPPNFLFXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854432-06-7
Record name 4-bromo-3,3-dimethylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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